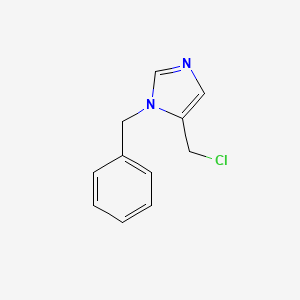

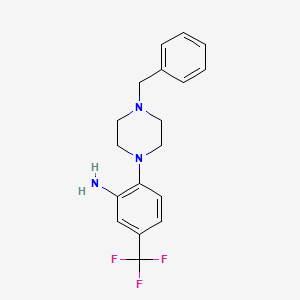

2-(4-Benzylpiperazin-1-yl)-5-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(4-Benzylpiperazin-1-yl)-5-(trifluoromethyl)aniline" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as arylpiperazine moieties and benzimidazole or benzo[b]thiophene rings, which are common in substances with potential biological activities, including interactions with central nervous system receptors and serotonin receptors .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and conditions. For instance, a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors, indicating the importance of the arylpiperazine moiety in binding affinity . Another study reported the synthesis of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole through reduction with Pd/C in a hydrogen atmosphere, followed by purification steps . Additionally, a rapid synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles using microwave heating was described, showcasing an efficient method for preparing such compounds . A novel synthesis route for 4-substituted-(1-benzylpiperazin-2-yl)methanols from (S)-serine was also presented, which could be relevant for the synthesis of similar benzylpiperazine derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(4-Benzylpiperazin-1-yl)-5-(trifluoromethyl)aniline" has been analyzed using various techniques. For example, the crystal structure of a related compound was determined using X-ray crystallography, confirming the predicted structure from chemical and spectral analysis . This method provides detailed information about bond lengths, angles, and the overall conformation of the molecule, which is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving arylpiperazine derivatives are central to their potential biological activities. The papers describe various reactions, such as the transformation of methanols into ligands for central nervous system receptors, indicating that modifications to the piperazine moiety can lead to compounds with significant receptor affinity . Docking studies have also been used to understand the electrostatic interactions that contribute to the binding affinity of these compounds to their targets .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(4-Benzylpiperazin-1-yl)-5-(trifluoromethyl)aniline" are not detailed in the provided papers, the properties of structurally related compounds can be inferred. These properties include solubility, melting points, and stability, which are important for the practical use of these compounds in biological applications. The synthesis methods described suggest that these compounds can be purified and characterized using standard techniques such as NMR, mass spectroscopy, and elemental analysis .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- A study by Menteşe et al. (2015) explored the synthesis of a new series of benzimidazoles starting from 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, which shares structural similarities with 2-(4-Benzylpiperazin-1-yl)-5-(trifluoromethyl)aniline. This synthesis was performed using microwave heating and could be significant in the development of new compounds with related structures (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).

Biological and Medicinal Applications

- Kavitha, Kannan, and Gnanavel (2016) synthesized a series of compounds that included structures related to 2-(4-Benzylpiperazin-1-yl)-5-(trifluoromethyl)aniline. These compounds were screened for their antidiabetic, anti-inflammatory, and anticancer activities, highlighting the potential of such structures in therapeutic applications (Kavitha, Kannan, & Gnanavel, 2016).

Development of Novel Compounds

- Gul et al. (2019) conducted a study on new Mannich bases, including compounds with structural elements similar to 2-(4-Benzylpiperazin-1-yl)-5-(trifluoromethyl)aniline. The study focused on evaluating these compounds for cytotoxic/anticancer and carbonic anhydrase inhibitory effects, indicating potential for developing new medicinal compounds (Gul et al., 2019).

Catalytic Applications

- Koten, Abbenhuis, and Boersma (1998) explored the N-(cyclo)alkylation of aromatic amines, including derivatives like 2-(4-Benzylpiperazin-1-yl)-5-(trifluoromethyl)aniline, catalyzed by ruthenium complexes. Such reactions are significant in the synthesis of various biologically active arylpiperazines, demonstrating the compound's utility in catalytic processes (Koten, Abbenhuis, & Boersma, 1998).

Electroluminescent Properties

- Jin et al. (2020) synthesized compounds including N,N-diphenyl-4-(2-phenylpyrimido [1,2-b]indazol-4-yl)aniline, which is structurally similar to 2-(4-Benzylpiperazin-1-yl)-5-(trifluoromethyl)aniline. Their study focused on the electroluminescent properties of these compounds, which could be relevant in the field of organic light-emitting diodes (OLEDs) (Jin et al., 2020).

Eigenschaften

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3/c19-18(20,21)15-6-7-17(16(22)12-15)24-10-8-23(9-11-24)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATSJQDJFUHEDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperazin-1-yl)-5-(trifluoromethyl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.